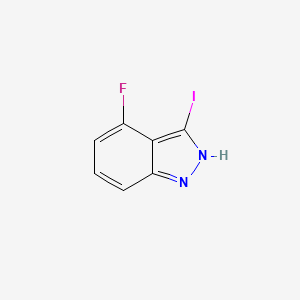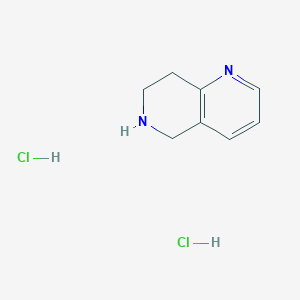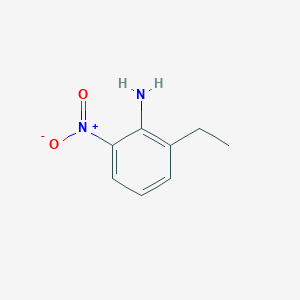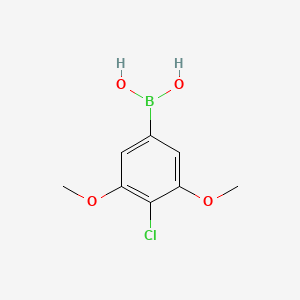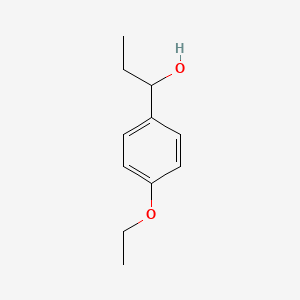
5-Fluoro-2-(methylsulphonyl)nitrobenzene
Overview
Description
5-Fluoro-2-(methylsulphonyl)nitrobenzene is a useful research compound. Its molecular formula is C7H6FNO4S and its molecular weight is 219.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Nucleophilic Reactions : 5-Fluoro-2-(methylsulphonyl)nitrobenzene demonstrates notable reactions in nucleophilic environments. Hogg and Robertson (1979) found that sulphenate anions, related to this compound, show ambident nucleophilicity, undergoing S-methylation with methyl iodide and predominantly O-methylation with methyl fluorosulphonate and dimethyl sulphate (Hogg & Robertson, 1979).
Synthesis of Derivatives : The synthesis of derivatives of this compound has been explored. Sweeney, McArdle, and Aldabbagh (2018) reported the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, achieved by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, a process potentially applicable to this compound (Sweeney et al., 2018).
Applications in Organic Chemistry
Role in Aromatic Nucleophilic Replacement Reactions : In a study by Hirst and Una (1971), the effects of electron-withdrawing substituents like methylsulphonyl groups in aromatic nucleophilic replacement reactions were measured. This research provides insight into the reactivity of this compound in similar reactions (Hirst & Una, 1971).
Intermediate in Pesticide Synthesis : Xiao-hua Du et al. (2005) used a related compound, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, in synthesizing a key intermediate for the preparation of pesticides. This suggests potential applications of this compound in the synthesis of agricultural chemicals (Xiao-hua Du et al., 2005).
Analytical Chemistry and Molecular Structure Studies : Larsen and Nielsen (2014) used microwave spectroscopy to investigate the internal rotation potential and structure of several fluorine-substituted nitrobenzenes. Similar studies can be conducted with this compound to understand its structural and dynamic properties (Larsen & Nielsen, 2014).
Properties
IUPAC Name |
4-fluoro-1-methylsulfonyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUCTHUYGZNUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)



